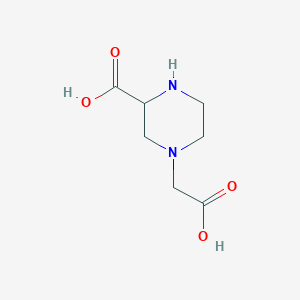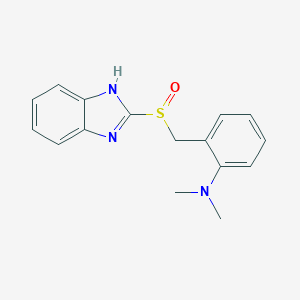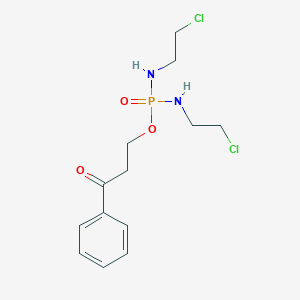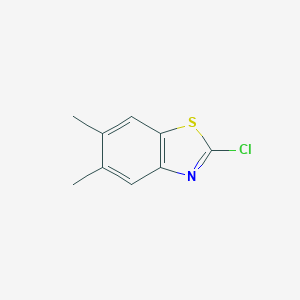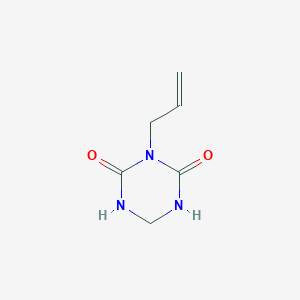
(E)-1-pyridin-3-ylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-pyridin-3-ylbut-2-en-1-one, also known as 3-pyridyl-1-buten-1-one, is a chemical compound with a molecular formula of C9H9NO. It belongs to the class of chalcones and is commonly used in scientific research for its various applications.
Mécanisme D'action
The mechanism of action of (E)-1-pyridin-3-ylbut-2-en-1-one is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-1-pyridin-3-ylbut-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and protecting neurons from damage. Furthermore, it has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-1-pyridin-3-ylbut-2-en-1-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has limitations in terms of its solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of (E)-1-pyridin-3-ylbut-2-en-1-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
(E)-1-pyridin-3-ylbut-2-en-1-one can be synthesized by the Claisen-Schmidt condensation reaction between pyridine-3-carbaldehyde and acetophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a solvent such as ethanol or methanol. The product is obtained in the form of a yellow crystalline solid with a melting point of 136-138°C.
Applications De Recherche Scientifique
(E)-1-pyridin-3-ylbut-2-en-1-one has been extensively studied for its various applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
100021-45-2 |
|---|---|
Nom du produit |
(E)-1-pyridin-3-ylbut-2-en-1-one |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
Clé InChI |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C/C(=O)C1=CN=CC=C1 |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
SMILES canonique |
CC=CC(=O)C1=CN=CC=C1 |
Synonymes |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



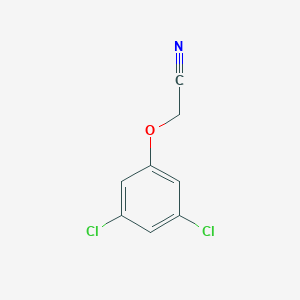
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)


